2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine
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Overview
Description
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine is a boronic acid derivative with a pyrazolo[4,3-b]pyridine core structure[_{{{CITATION{{{_1{2-Methyl-6- (tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo 4,5-b ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine typically involves the following steps:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of more robust and scalable catalysts, such as nickel or rhodium complexes, can also be employed to improve the reaction conditions and overall productivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to borane derivatives.
Substitution: Substitution reactions at the pyrazolo[4,3-b]pyridine core can introduce different functional groups, enhancing the compound's reactivity and utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Borane derivatives and other reduced forms.
Substitution Products: Functionalized pyrazolo[4,3-b]pyridine derivatives with different substituents.
Mechanism of Action
The mechanism by which 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes, modulating their activity. This interaction can influence various biological processes, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine: Similar core structure but different heterocyclic ring.
4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole: Similar boronic acid derivative but with a benzimidazole core.
Uniqueness: The presence of the pyrazolo[4,3-b]pyridine core in 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine distinguishes it from other similar compounds, providing unique chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-10-11(15-7-9)8-17(5)16-10/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEGNOPHKZWDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C=C3N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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